molecular formula C18H20F3N3O4 B11472307 N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide

N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide

Cat. No.: B11472307
M. Wt: 399.4 g/mol
InChI Key: LZESNMSVUCGCRU-UHFFFAOYSA-N
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Description

N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide is a complex organic compound with the molecular formula C18H20F3N3O4. It is characterized by the presence of a trifluoromethyl group, an imidazolidinone ring, and a methoxybenzamide moiety.

Preparation Methods

The synthesis of N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the imidazolidinone ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the cyclohexyl group: This can be done through a nucleophilic substitution reaction using cyclohexyl halides.

    Formation of the methoxybenzamide moiety: This involves the reaction of a methoxybenzoic acid derivative with an amine group on the imidazolidinone ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced imidazolidinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the imidazolidinone ring, yielding simpler amide and carboxylic acid derivatives.

Scientific Research Applications

N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide can be compared with other similar compounds, such as:

    N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]acetamide: This compound has a similar structure but with an acetamide group instead of a methoxybenzamide group.

    N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide: This compound contains a pyridine-4-carboxamide moiety instead of a methoxybenzamide group.

    N-(4-{[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]sulfamoyl}phenyl)acetamide: This compound features a sulfamoyl group attached to the phenyl ring.

These compounds share similar core structures but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activities.

Properties

Molecular Formula

C18H20F3N3O4

Molecular Weight

399.4 g/mol

IUPAC Name

N-[1-cyclohexyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide

InChI

InChI=1S/C18H20F3N3O4/c1-28-13-9-7-11(8-10-13)14(25)22-17(18(19,20)21)15(26)24(16(27)23-17)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,22,25)(H,23,27)

InChI Key

LZESNMSVUCGCRU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2(C(=O)N(C(=O)N2)C3CCCCC3)C(F)(F)F

Origin of Product

United States

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